4-(pyrrolidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a pyrrolidinylsulfonyl group and a tetrahydrofuran-oxadiazole moiety
Scientific Research Applications
4-(pyrrolidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the tetrahydrofuran group. The pyrrolidinylsulfonyl group is then attached to the benzamide core through sulfonylation reactions. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form corresponding lactones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group may enhance binding affinity to these targets, while the oxadiazole and tetrahydrofuran moieties contribute to the overall stability and bioavailability of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- 4-(morpholin-4-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(piperidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
These compounds share structural similarities but differ in their substituent groups, which can significantly impact their chemical properties and applications. The uniqueness of 4-(pyrrolidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c22-15(18-17-20-19-16(26-17)14-4-3-11-25-14)12-5-7-13(8-6-12)27(23,24)21-9-1-2-10-21/h5-8,14H,1-4,9-11H2,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFMGIHQZHCURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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